
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-: is an organosilicon compound with the molecular formula C12H26S2Si . It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- typically involves the reaction of 1,3-dithiane with chlorotrimethylsilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent 1,3-dithiane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-dithiane.
Substitution: Various substituted dithianes depending on the reagent used.
Applications De Recherche Scientifique
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- involves the formation of a stable silyl ether with carbonyl compounds. This protects the carbonyl group from unwanted reactions during synthetic procedures. The trimethylsilyl group can be removed by treatment with fluoride ions, regenerating the free carbonyl compound .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: The parent compound without the trimethylsilyl group.
2-Trimethylsilyl-1,3-dithiane: A similar compound with a different substitution pattern.
Uniqueness: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is unique due to its ability to act as a protecting group for carbonyl compounds. The trimethylsilyl group provides stability and can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Propriétés
Numéro CAS |
648428-87-9 |
|---|---|
Formule moléculaire |
C12H26S2Si |
Poids moléculaire |
262.6 g/mol |
Nom IUPAC |
trimethyl-(2-pentyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C12H26S2Si/c1-5-6-7-9-12(15(2,3)4)13-10-8-11-14-12/h5-11H2,1-4H3 |
Clé InChI |
HULBPLRRDSETSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(SCCCS1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


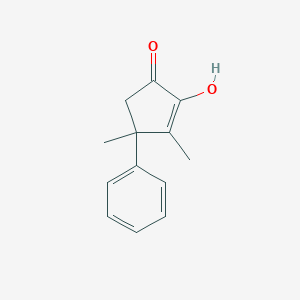

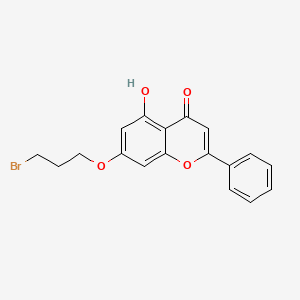


![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
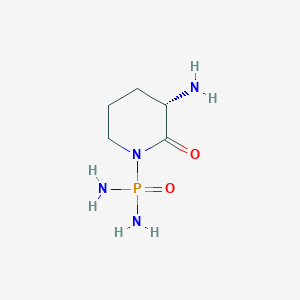
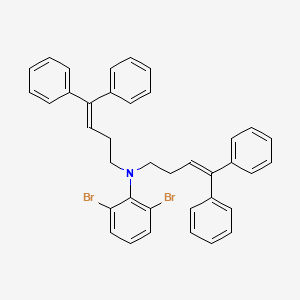
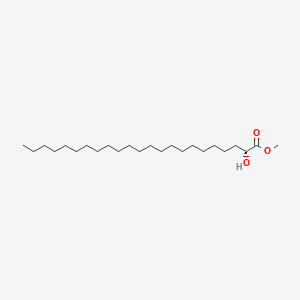
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
